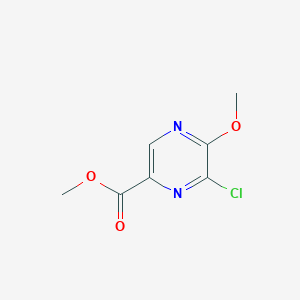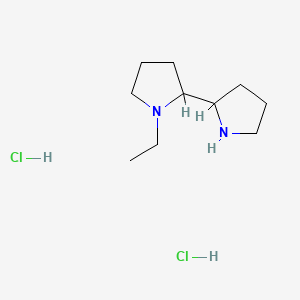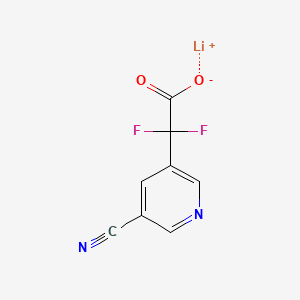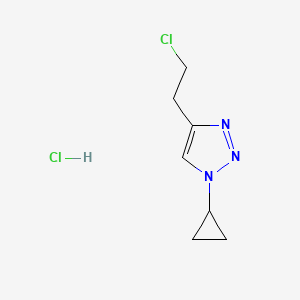
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate: is a chemical compound with the molecular formula C7H7ClN2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves the reaction of 6-chloro-5-methoxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Methyl 5-methoxypyrazine-2-carboxylate
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Comparison: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of a methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C7H7ClN2O3 |
|---|---|
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
methyl 6-chloro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3 |
InChI-Schlüssel |
LKKPVRFQKHGDJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)





![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)

![tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate](/img/structure/B13459494.png)
![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
